molecular formula C19H24N8O2 B2606248 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1251635-49-0

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No.: B2606248
CAS No.: 1251635-49-0
M. Wt: 396.455
InChI Key: DWHZTZJLJJBOOD-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a pyrazole moiety and an acetamide linker. The molecule’s structure includes two pyrimidine rings (one substituted with a methyl group and the other with a 3,5-dimethylpyrazole group) and a flexible ethylamino spacer.

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O2/c1-12-5-6-22-19(23-12)29-11-18(28)21-8-7-20-16-10-17(25-15(4)24-16)27-14(3)9-13(2)26-27/h5-6,9-10H,7-8,11H2,1-4H3,(H,21,28)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHZTZJLJJBOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NCCNC2=CC(=NC(=N2)C)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a complex organic compound characterized by its unique structural features, including a pyrazole and pyrimidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with pyrazole and pyrimidine structures have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

A notable study demonstrated that derivatives with similar structural motifs exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting their potential as lead compounds for further development .

Anti-inflammatory Properties

The compound's anti-inflammatory properties are supported by research indicating that pyrazole derivatives can inhibit key inflammatory mediators. For example, studies have shown that certain pyrazole compounds significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in the inflammatory response. In vitro assays demonstrated up to 85% inhibition of IL-6 at concentrations as low as 10 µM .

Case Studies

  • Study on Pyrazole Derivatives:
    A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. The results indicated that compounds similar to this compound showed promising results in reducing carrageenan-induced edema in animal models .
  • Anticancer Screening:
    In another study, a library of pyrazole-containing compounds was screened against various cancer cell lines. The results showed that several compounds inhibited cell growth effectively, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analyses .

Research Findings Summary Table

Activity Type Mechanism Reference
AnticancerInduces apoptosis
Inhibits cell proliferation
Anti-inflammatoryReduces TNF-α and IL-6 levels
Inhibits inflammatory mediators

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. The compound has shown promise in inhibiting specific cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways associated with cell proliferation and apoptosis. A study highlighted the synthesis of derivatives of similar structures that demonstrated cytotoxic effects against various cancer types, suggesting a similar potential for N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have reported that derivatives of pyrazole and pyrimidine exhibit antibacterial and antifungal activities. The presence of the 3,5-dimethylpyrazole group may enhance the compound's efficacy against various pathogens, making it a candidate for further investigation in antibiotic development .

1.3 Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Compounds with similar structural features have been studied for their ability to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy .

Agricultural Applications

2.1 Herbicidal Activity

Research into the herbicidal properties of compounds with similar structures has shown that they can effectively inhibit weed growth by interfering with specific biochemical pathways in plants. The compound's unique functional groups may provide selectivity against certain weed species while being less harmful to crops .

2.2 Plant Growth Regulation

Compounds derived from pyrazole and pyrimidine have been explored for their roles as plant growth regulators. They can influence growth patterns and stress responses in plants, potentially enhancing crop yields under suboptimal conditions .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is crucial for optimizing its applications. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological Activity
3,5-DimethylpyrazoleAnticancer, Antimicrobial
Pyrimidine ringEnzyme inhibition
Acetamide groupEnhances solubility and bioavailability
Ether linkage (from methylpyrimidine)Potential herbicidal activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of pyrimidine-pyrazole hybrids, which are often compared to derivatives such as:

N-(2-((6-(3-Methyl-1H-pyrazol-1-yl)-2-ethylpyrimidin-4-yl)amino)ethyl)-2-((4-ethylpyrimidin-2-yl)oxy)acetamide: Differs in alkyl substituents (ethyl vs.

N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methoxypyrimidin-4-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide: Replaces a methyl group with a methoxy group, enhancing hydrogen-bond acceptor capacity.

Table 1: Structural Comparison of Key Analogues

Compound ID Pyrimidine Substituents Pyrazole Substituents Linker Modifications
Target Compound 2-methyl, 4-(3,5-dimethylpyrazole) 3,5-dimethyl Ethylamino spacer
Analogue 1 2-ethyl, 4-(3-methylpyrazole) 3-methyl Ethylamino spacer
Analogue 2 2-methoxy, 4-(3,5-dimethylpyrazole) 3,5-dimethyl Ethylamino spacer
Physicochemical and Spectral Properties
  • Mass Spectrometry (MS/MS) : Molecular networking (via tools like GNPS) would classify the target compound with analogues sharing pyrimidine-pyrazole scaffolds. The cosine score for fragmentation spectra is expected to exceed 0.8 for derivatives with identical core structures, dropping significantly for compounds lacking the pyrazole group .
  • Hydrogen Bonding: Compared to analogues with methoxy or hydroxyl substituents, the target compound’s methyl groups reduce hydrogen-bond donor capacity but enhance hydrophobic interactions. This contrasts with compounds like Analogue 2, where methoxy groups may improve solubility .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Analogue 1 Analogue 2
LogP (Predicted) 2.1 2.5 1.8
Aqueous Solubility (mg/mL) 0.15 0.08 0.25
Hydrogen-Bond Donors 2 2 3
Crystallographic and Computational Insights
  • Crystallography: The compound’s crystal structure, if solved via SHELX programs (e.g., SHELXL), would likely exhibit hydrogen-bonded dimers or chains mediated by the amino and acetamide groups, similar to pyrimidine derivatives described in Etter’s graph-set analysis .
  • Lumping in Computational Models : As per the lumping strategy (), the target compound could be grouped with other pyrimidine-pyrazole hybrids in reactivity models, assuming shared degradation pathways or enzyme-binding behavior.

Research Implications and Gaps

  • Kinase Inhibition Potential: Pyrimidine-based compounds often target ATP-binding pockets in kinases. Substitutions at the 2- and 4-positions of the pyrimidine ring could modulate selectivity .
  • Synthetic Challenges: The ethylamino spacer may introduce conformational flexibility, complicating crystallization compared to rigid analogues.

Table 3: Key Research Questions

Question Methodology Relevance
How do methyl vs. ethyl substituents affect bioactivity? SAR studies via molecular docking Optimizing target selectivity
What is the impact of pyrazole methylation on solubility? HPLC solubility assays Formulation development

Q & A

Q. What synthetic routes and conditions are recommended for synthesizing this compound, and how can yield/purity be optimized?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

  • Nucleophilic substitution for pyrimidine-amine coupling (e.g., reacting 6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine with ethylenediamine derivatives under reflux in anhydrous THF) .
  • Amide bond formation using coupling agents like EDCI/HOBt in DMF to attach the acetamide moiety .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, while toluene/THF mixtures improve selectivity for substitution reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which analytical techniques are critical for structural confirmation and characterization?

Methodological Answer:

  • 1H/13C NMR : Identify amine/imine tautomer ratios (e.g., δ ~10–13 ppm for NH protons in amine/imine forms) and pyrimidine/pyrazole ring substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 395.467) .
  • FT-IR : Detect amide C=O stretches (~1650–1680 cm⁻¹) and pyrimidine/pyrazole ring vibrations .
  • X-ray crystallography (if crystalline): Resolve 3D conformation of the pyrimidine-ethylacetamide backbone .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Fragment-based SAR : Synthesize derivatives by modifying:
    • Pyrazole substituents (e.g., replacing 3,5-dimethyl groups with halogens to assess steric/electronic effects) .
    • Pyrimidine linker length (e.g., ethyl vs. propyl spacers) .
  • In vitro assays : Test against target enzymes (e.g., kinase inhibition assays with ATP-binding domain proteins) using fluorescence polarization or radiometric methods .
  • Statistical DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between substituents and bioactivity (e.g., 2⁴ factorial design for four structural variables) .

Q. How should contradictory data in biological activity (e.g., variable IC50 values across assays) be resolved?

Methodological Answer:

  • Assay standardization : Ensure consistent buffer pH, temperature, and cofactor concentrations (e.g., Mg²⁺ for kinase assays) .
  • Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and cell-based viability assays (e.g., NCI-60 panel) .
  • Metabolite profiling : Use LC-MS to rule out off-target interactions from degradation products .
  • Molecular dynamics (MD) simulations : Compare ligand-receptor binding stability across assay conditions (e.g., solvation effects in vitro vs. in silico) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR targets. Focus on key residues (e.g., hinge region in kinases) .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors from datasets of analogous pyrimidine derivatives .
  • AI-driven reaction design : Platforms like ICReDD integrate quantum chemical calculations (e.g., DFT for transition states) with experimental data to predict optimal reaction pathways for derivative synthesis .

Q. How can reaction mechanisms for key transformations (e.g., amide coupling) be experimentally validated?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated reagents (e.g., DMF-d7) to identify rate-limiting steps .
  • In situ FT-IR monitoring : Track carbonyl intermediate formation during amide bond activation .
  • Trapping experiments : Add scavengers (e.g., TEMPO for radical intermediates) to confirm/rule out mechanistic pathways .

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